molecular formula C7H5ClN2O2S B1388236 2-Chloro-4-nitrothiobenzamide CAS No. 1233509-74-4

2-Chloro-4-nitrothiobenzamide

Cat. No. B1388236
CAS RN: 1233509-74-4
M. Wt: 216.65 g/mol
InChI Key: WWEACOALXBAQET-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrothiobenzamide is a chemical compound with the molecular formula C7H5ClN2O2S . It has a molecular weight of 216.65 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-nitrothiobenzamide include a molecular weight of 216.65 g/mol. Further details about its melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Environmental Biotechnology: Degradation of Pollutants

2-Chloro-4-nitrothiobenzamide may be involved in the degradation of environmental pollutants. Similar compounds, like 2-chloro-4-nitrophenol, are degraded by certain bacteria via specific pathways, such as the 1,2,4-benzenetriol pathway . This process is crucial for reducing the impact of hazardous pollutants that have been introduced into the environment through human activities.

Pharmaceutical Applications: Anti-viral and Anti-cancer Agent

The compound has potential applications in the pharmaceutical industry as an active ingredient in medications. It could be explored as a novel therapy for immunodeficiency diseases due to its anti-viral and anti-cancer properties . This application is particularly significant given the ongoing search for more effective treatments for these conditions.

Supramolecular Chemistry: Crystal Engineering

In the field of supramolecular chemistry, 2-Chloro-4-nitrothiobenzamide could be used in crystal engineering to design stable solid-state structures based on noncovalent interactions . This has implications for the development of new materials with potentially useful chemical and physical properties.

Analytical Chemistry: Chemical Synthesis Intermediates

This compound serves as an intermediate in the chemical synthesis of various pesticides, dyes, and pharmaceuticals. Its role in the synthesis process is vital for the production of these important chemicals .

Environmental Science: Study of Microbial Degradation

The study of microbial degradation of similar compounds can increase our understanding of the catabolic diversity for microbial degradation. This knowledge can be applied to environmental remediation strategies .

Molecular Biology: Gene Expression Studies

The gene expression studies related to the degradation pathways of similar compounds can provide insights into the molecular mechanisms that bacteria use to break down environmental pollutants. This can lead to the development of genetically engineered microorganisms for bioremediation purposes .

Future Directions

While specific future directions for 2-Chloro-4-nitrothiobenzamide are not available, related compounds such as 2-chloro-4-nitroaniline have been revisited for their potential in crystal engineering and materials discovery . The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a bio-functional hybrid molecule, indicates potential applications in organic synthesis and pharmaceutical development .

properties

IUPAC Name

2-chloro-4-nitrobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-6-3-4(10(11)12)1-2-5(6)7(9)13/h1-3H,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEACOALXBAQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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